molecular formula C11H19NO4 B12585644 Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate CAS No. 600140-68-9

Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate

Cat. No.: B12585644
CAS No.: 600140-68-9
M. Wt: 229.27 g/mol
InChI Key: XONGWSBHSUWXIA-UHFFFAOYSA-N
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Description

Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate is unique due to its specific ethoxyacetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

600140-68-9

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate

InChI

InChI=1S/C11H19NO4/c1-3-16-8-10(13)12-6-4-9(5-7-12)11(14)15-2/h9H,3-8H2,1-2H3

InChI Key

XONGWSBHSUWXIA-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)N1CCC(CC1)C(=O)OC

Origin of Product

United States

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